2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid hydrochloride
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Overview
Description
2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a pyrazole ring, and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a nucleophilic substitution reaction. This is achieved by reacting the pyrazole intermediate with a fluorobenzene derivative in the presence of a base such as potassium carbonate.
Formation of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety through a carboxylation reaction. This is typically achieved by reacting the intermediate with carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide in the presence of a suitable solvent.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted fluorophenyl derivatives.
Scientific Research Applications
2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylacetic acid: This compound shares the fluorophenyl group but lacks the pyrazole ring and acetic acid moiety.
2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole: This compound contains the pyrazole ring and fluorophenyl group but lacks the acetic acid moiety.
2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid: This compound is similar but does not include the hydrochloride salt form.
Uniqueness
The uniqueness of 2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid hydrochloride lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C11H10ClFN2O3 |
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Molecular Weight |
272.66 g/mol |
IUPAC Name |
2-[2-(3-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C11H9FN2O3.ClH/c12-8-2-1-3-9(5-8)14-11(17)7(6-13-14)4-10(15)16;/h1-3,5-6,13H,4H2,(H,15,16);1H |
InChI Key |
MZRMIGWMMBESIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C(=CN2)CC(=O)O.Cl |
Origin of Product |
United States |
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